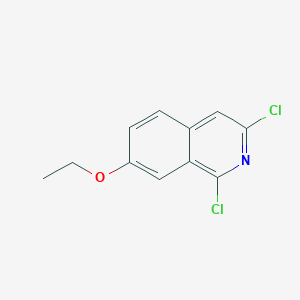![molecular formula C36H44NOPS B13709142 [S(R)]-N-[(1S)-1-(2',6'-Diisopropyl)-(1,1'-biphenyl)-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide](/img/structure/B13709142.png)
[S(R)]-N-[(1S)-1-(2',6'-Diisopropyl)-(1,1'-biphenyl)-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[S®]-N-[(1S)-1-(2’,6’-Diisopropyl)-(1,1’-biphenyl)-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its biphenyl core, substituted with diisopropyl groups, and a phosphinoethyl group attached to a sulfinamide moiety. Its molecular formula is C30H32NOPS, and it has a molecular weight of 485.6 g/mol .
Métodos De Preparación
The synthesis of [S®]-N-[(1S)-1-(2’,6’-Diisopropyl)-(1,1’-biphenyl)-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide involves several steps, typically starting with the preparation of the biphenyl core. The diisopropyl groups are introduced through Friedel-Crafts alkylation, followed by the attachment of the phosphinoethyl group via a palladium-catalyzed coupling reaction. The final step involves the introduction of the sulfinamide group under mild conditions to preserve the stereochemistry of the compound. Industrial production methods may involve optimization of these steps to increase yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to sulfonamide under strong oxidizing conditions.
Reduction: The biphenyl core can be reduced to a cyclohexyl derivative using hydrogenation.
Substitution: The phosphinoethyl group can participate in nucleophilic substitution reactions, forming new phosphine derivatives.
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
[S®]-N-[(1S)-1-(2’,6’-Diisopropyl)-(1,1’-biphenyl)-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide has several scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric synthesis, facilitating the formation of enantiomerically pure compounds.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.
Medicine: Its potential as a pharmaceutical intermediate is being explored, particularly in the synthesis of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of [S®]-N-[(1S)-1-(2’,6’-Diisopropyl)-(1,1’-biphenyl)-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide involves its interaction with molecular targets through its phosphino and sulfinamide groups. These interactions can modulate the activity of enzymes or receptors, leading to changes in biochemical pathways. The biphenyl core provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Compared to other similar compounds, [S®]-N-[(1S)-1-(2’,6’-Diisopropyl)-(1,1’-biphenyl)-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinamide stands out due to its unique combination of functional groups and stereochemistry. Similar compounds include:
[S®]-N-[(1S)-1-(2’,6’-Diisopropyl)-(1,1’-biphenyl)-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfonamide: Differing by the oxidation state of the sulfur atom.
[S®]-N-[(1S)-1-(2’,6’-Diisopropyl)-(1,1’-biphenyl)-2-yl]-2-(diphenylphosphino)ethyl]-2-methyl-2-propanesulfinic acid: Differing by the presence of a sulfinic acid group instead of sulfinamide.
Propiedades
Fórmula molecular |
C36H44NOPS |
|---|---|
Peso molecular |
569.8 g/mol |
Nombre IUPAC |
N-[2-diphenylphosphanyl-1-[2-[2,6-di(propan-2-yl)phenyl]phenyl]ethyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C36H44NOPS/c1-26(2)30-23-16-24-31(27(3)4)35(30)33-22-15-14-21-32(33)34(37-40(38)36(5,6)7)25-39(28-17-10-8-11-18-28)29-19-12-9-13-20-29/h8-24,26-27,34,37H,25H2,1-7H3 |
Clave InChI |
RUXRACBSTFDZFD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=C(C(=CC=C1)C(C)C)C2=CC=CC=C2C(CP(C3=CC=CC=C3)C4=CC=CC=C4)NS(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![3-[3-(Trifluoromethoxy)phenyl]-1,2,5-oxadiazole](/img/structure/B13709157.png)
